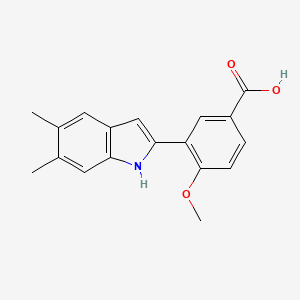![molecular formula C8H20NO4P B11832959 Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester](/img/structure/B11832959.png)
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure and properties, which make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester typically involves multi-step organic synthesis techniques. One common method includes the reaction of diethyl phosphite with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphonate esters.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphonate esters, and substituted phosphonates. These products have diverse applications in different fields .
Applications De Recherche Scientifique
Phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a precursor for biologically active compounds and is used in the study of enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include inhibition of metabolic processes and disruption of cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonic acid derivatives and phosphonate esters, such as:
- Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, mono[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethyl] ester
- Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, bis[3-(hexadecyloxy)propyl] ester
Uniqueness
What sets phosphonic acid, P-[[(1R)-2-amino-1-methylethoxy]methyl]-, diethyl ester apart is its specific structure, which imparts unique reactivity and selectivity in chemical reactions. Its ability to form stable complexes with metal ions and its role as a versatile intermediate in organic synthesis highlight its distinctiveness .
Propriétés
Formule moléculaire |
C8H20NO4P |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
(2R)-2-(diethoxyphosphorylmethoxy)propan-1-amine |
InChI |
InChI=1S/C8H20NO4P/c1-4-12-14(10,13-5-2)7-11-8(3)6-9/h8H,4-7,9H2,1-3H3/t8-/m1/s1 |
Clé InChI |
QFANNWVVOVDQLH-MRVPVSSYSA-N |
SMILES isomérique |
CCOP(=O)(CO[C@H](C)CN)OCC |
SMILES canonique |
CCOP(=O)(COC(C)CN)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)


![3-iodo-1,4-dimethyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11832907.png)

![8-Bromo-N-((5-fluoro-2,3-dihydrobenzofuran-4-yl)methyl)imidazo[1,5-c]pyrimidin-5-amine](/img/structure/B11832927.png)




![1-O-(9H-fluoren-9-ylmethyl) 2-O-methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyloxy]pyrrolidine-1,2-dicarboxylate](/img/structure/B11832966.png)
